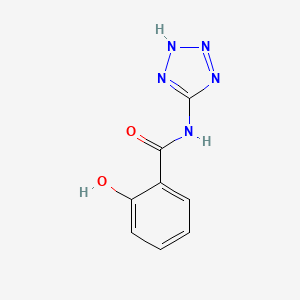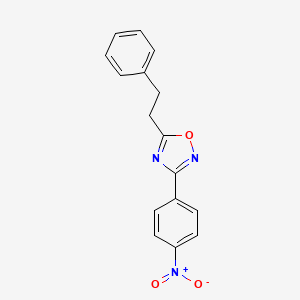
2,4,6-trimethyl-7-oxo-1,3,5-cycloheptatrien-1-yl 3-chlorobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4,6-trimethyl-7-oxo-1,3,5-cycloheptatrien-1-yl 3-chlorobenzoate, also known as TMB-5, is a synthetic compound that has shown potential in various scientific research applications.
Mechanism of Action
2,4,6-trimethyl-7-oxo-1,3,5-cycloheptatrien-1-yl 3-chlorobenzoate works by inhibiting the activity of certain enzymes, including topoisomerase II and DNA polymerase. These enzymes are essential for DNA replication and cell division, which are necessary for cancer cell growth. By inhibiting these enzymes, 2,4,6-trimethyl-7-oxo-1,3,5-cycloheptatrien-1-yl 3-chlorobenzoate can induce apoptosis in cancer cells.
Biochemical and Physiological Effects
2,4,6-trimethyl-7-oxo-1,3,5-cycloheptatrien-1-yl 3-chlorobenzoate has been shown to have minimal toxicity in normal cells, making it a promising candidate for cancer treatment. It has also been shown to have anti-inflammatory and antioxidant properties, which may have potential in the treatment of other diseases.
Advantages and Limitations for Lab Experiments
One advantage of using 2,4,6-trimethyl-7-oxo-1,3,5-cycloheptatrien-1-yl 3-chlorobenzoate in lab experiments is its specificity for cancer cells. It has been shown to have minimal toxicity in normal cells, making it a safer alternative to traditional chemotherapy drugs. However, one limitation is the difficulty in synthesizing 2,4,6-trimethyl-7-oxo-1,3,5-cycloheptatrien-1-yl 3-chlorobenzoate, which may limit its availability for research purposes.
Future Directions
Future research on 2,4,6-trimethyl-7-oxo-1,3,5-cycloheptatrien-1-yl 3-chlorobenzoate could focus on optimizing its synthesis method to increase availability for research purposes. It could also investigate its potential in combination with other anticancer agents to enhance its effectiveness. Additionally, further studies could explore its potential in the treatment of other diseases, such as inflammation and oxidative stress-related disorders.
Synthesis Methods
2,4,6-trimethyl-7-oxo-1,3,5-cycloheptatrien-1-yl 3-chlorobenzoate can be synthesized through a multistep process involving the reaction of 3-chlorobenzoic acid with 2,4,6-trimethylphenol to form 3-chlorobenzoyl-2,4,6-trimethylphenol. This intermediate is then reacted with sodium hydride and 1,3-cycloheptadiene to form 2,4,6-trimethyl-7-oxo-1,3,5-cycloheptatrien-1-yl 3-chlorobenzoate.
Scientific Research Applications
2,4,6-trimethyl-7-oxo-1,3,5-cycloheptatrien-1-yl 3-chlorobenzoate has been studied for its potential as an anticancer agent. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. 2,4,6-trimethyl-7-oxo-1,3,5-cycloheptatrien-1-yl 3-chlorobenzoate works by inducing apoptosis, or programmed cell death, in cancer cells. It also inhibits the activity of certain enzymes that are necessary for cancer cell survival.
properties
IUPAC Name |
(2,4,6-trimethyl-7-oxocyclohepta-1,3,5-trien-1-yl) 3-chlorobenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClO3/c1-10-7-11(2)15(19)16(12(3)8-10)21-17(20)13-5-4-6-14(18)9-13/h4-9H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMQVVPGMIYRPLX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=O)C(=C1)C)OC(=O)C2=CC(=CC=C2)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-({3-[(4-fluorobenzyl)oxy]benzyl}amino)phenol](/img/structure/B5823106.png)
![2-[(dichloroacetyl)amino]-N,N,4-trimethyl-1,3-thiazole-5-carboxamide](/img/structure/B5823110.png)
![1-{[5-(4-chlorophenyl)-2-furyl]carbonothioyl}piperidine](/img/structure/B5823130.png)
![3-[(3-ethyl-4-methyl-2-quinolinyl)thio]propanoic acid](/img/structure/B5823145.png)

![N-{4-[(2-chlorobenzyl)oxy]phenyl}acetamide](/img/structure/B5823152.png)

![N-[4-(diethylamino)phenyl]-2-[(5-ethyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5823164.png)
![1-{4-methyl-2-[(4-methyl-2-quinazolinyl)amino]-5-pyrimidinyl}ethanone](/img/structure/B5823179.png)
![{[5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetic acid](/img/structure/B5823181.png)
![N-[5-(1-ethylpropyl)-1,3,4-thiadiazol-2-yl]-2-thiophenecarboxamide](/img/structure/B5823183.png)


![N'-[(1-benzyl-1H-indol-3-yl)methylene]-4-isobutylbenzenesulfonohydrazide](/img/structure/B5823191.png)